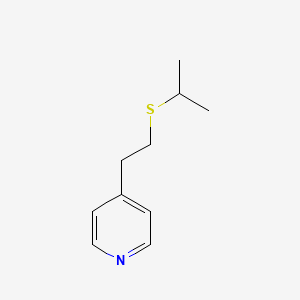
Pyridine, 4-(2-((1-methylethyl)thio)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-(2-((1-methylethyl)thio)ethyl)-: is a heterocyclic aromatic organic compound. It contains a pyridine ring substituted with a 2-((1-methylethyl)thio)ethyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with a thiol or thioether under basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens, nitro compounds
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- involves its interaction with specific molecular targets and pathways. The sulfur-containing group can interact with thiol groups in proteins, potentially inhibiting their function. This interaction can lead to the modulation of various biological pathways, including those involved in inflammation and cell proliferation . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these reactions can generate reactive oxygen species that affect cellular processes .
Comparación Con Compuestos Similares
Pyridine, 2-ethyl-4-(1-methylethenyl)-: This compound has a similar pyridine ring structure but with different substituents, leading to distinct chemical and biological properties.
Pyridine, 2-(1-methylethyl)-: Another pyridine derivative with a different substitution pattern, affecting its reactivity and applications.
Pyridine, 2-methyl-4-(1-methylethyl)-: This compound also features a pyridine ring with different substituents, resulting in unique chemical behavior.
Uniqueness: Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals .
Propiedades
Número CAS |
134480-41-4 |
|---|---|
Fórmula molecular |
C10H15NS |
Peso molecular |
181.30 g/mol |
Nombre IUPAC |
4-(2-propan-2-ylsulfanylethyl)pyridine |
InChI |
InChI=1S/C10H15NS/c1-9(2)12-8-5-10-3-6-11-7-4-10/h3-4,6-7,9H,5,8H2,1-2H3 |
Clave InChI |
LKSIVBFOLHIEAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SCCC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















